molecular formula C9H9FO B12954605 3-(2-Fluorophenyl)oxetane

3-(2-Fluorophenyl)oxetane

Cat. No.: B12954605
M. Wt: 152.16 g/mol
InChI Key: RSDDBCWPWYDSTB-UHFFFAOYSA-N
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Description

3-(2-Fluorophenyl)oxetane is a heterocyclic organic compound characterized by a four-membered oxetane ring with a fluorophenyl substituent at the third position. This compound is of significant interest in medicinal chemistry due to its unique structural properties, which include high polarity, low molecular weight, and marked three-dimensionality. These features make it a valuable motif in drug discovery and development .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Fluorophenyl)oxetane typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of 2-fluorophenyl-substituted alcohols using strong bases or acids as catalysts. Another approach is the Paternò–Büchi reaction, which involves the photochemical [2+2] cycloaddition of alkenes with carbonyl compounds .

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the aforementioned synthetic routes, with a focus on scalability and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-(2-Fluorophenyl)oxetane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-(2-Fluorophenyl)oxetane has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioisostere in drug design, enhancing the pharmacokinetic properties of therapeutic agents.

    Medicine: Explored for its role in the development of novel pharmaceuticals, particularly in oncology and infectious diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of 3-(2-Fluorophenyl)oxetane in biological systems involves its interaction with specific molecular targets. The oxetane ring can act as a bioisostere, mimicking the behavior of other functional groups and modulating the activity of enzymes and receptors. This interaction can lead to changes in the metabolic stability, solubility, and overall efficacy of the compound .

Comparison with Similar Compounds

  • 3-(2-Chlorophenyl)oxetane
  • 3-(2-Bromophenyl)oxetane
  • 3-(2-Methylphenyl)oxetane

Comparison: 3-(2-Fluorophenyl)oxetane is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric effects. This fluorine substitution can enhance the compound’s metabolic stability and binding affinity compared to its chloro, bromo, and methyl analogs .

Properties

Molecular Formula

C9H9FO

Molecular Weight

152.16 g/mol

IUPAC Name

3-(2-fluorophenyl)oxetane

InChI

InChI=1S/C9H9FO/c10-9-4-2-1-3-8(9)7-5-11-6-7/h1-4,7H,5-6H2

InChI Key

RSDDBCWPWYDSTB-UHFFFAOYSA-N

Canonical SMILES

C1C(CO1)C2=CC=CC=C2F

Origin of Product

United States

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